N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H19N3. It is a member of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound is characterized by a cyclohexyl group attached to the nitrogen atom of the pyrazole ring, and an ethyl group attached to the carbon atom at position 1 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl hydrazinecarboxylate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted pyrazoles .
Scientific Research Applications
N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-ethyl-1H-pyrazol-3-amine
- N-cyclohexyl-1-methyl-1H-pyrazol-4-amine
- N-cyclohexyl-1-ethyl-1H-imidazol-4-amine
Uniqueness
N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and ethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
N-cyclohexyl-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-2-14-9-11(8-12-14)13-10-6-4-3-5-7-10/h8-10,13H,2-7H2,1H3 |
InChI Key |
UINHRRGRJFBWLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2CCCCC2 |
Origin of Product |
United States |
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